molecular formula C8H20ClN3O2S B1439921 1-Diethylsulfamoylpiperazine hydrochloride CAS No. 1365988-26-6

1-Diethylsulfamoylpiperazine hydrochloride

Cat. No.: B1439921
CAS No.: 1365988-26-6
M. Wt: 257.78 g/mol
InChI Key: DNGYFAAXYBCFPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of piperazine derivatives has seen significant developments in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . Another approach focuses on the preferred and highly selective processes of intramolecular cyclization using aminoethylethanolamine and diethylenetriamine, and one-step intermolecular cyclization using ethylenediamine, mono-, and diethanolamine .

Scientific Research Applications

1. Detection in Biological Fluids

Hetrazan (1-diethylcarbamyl-4-methylpiperazine hydrochloride) has been used in the treatment of filariasis. A method was developed to estimate Hetrazan in biological fluids, using a general method for determining organic bases, involving forming a colored salt of the base with a dye and extracting it into a solvent in which the dye is insoluble (Lubran, 1950).

2. Antidiabetic Applications

Arylsulfonamidothiazoles, which exert action through selective inhibition of the 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) enzyme, have shown potential as antidiabetic drugs. Compounds related to 1-Diethylsulfamoylpiperazine hydrochloride have demonstrated effectiveness in reducing glucose levels in diabetic mice, supporting the relevance of the 11beta-HSD1 enzyme as a target for type 2 diabetes treatment (Barf et al., 2002).

3. Intermediate in Pharmaceutical Synthesis

Monoalkoxysubstituted phenylpiperazine hydrochlorides, which are important intermediates in substituted phenylpiperazine drugs, have been synthesized using diethanolamine as the starting material. These compounds have significant applications in pharmaceutical synthesis (Bai Bao-qing, Yu Mu, & Xiao Zhi-hui, 2004).

4. Role in Chemical Reactions

In electrochemical studies, the oxidation of certain derivatives has been observed in the presence of arylsulfinic acids, leading to the formation of new phenylpiperazine derivatives. This demonstrates the versatility of this compound and related compounds in various chemical reactions (Nematollahi & Amani, 2011).

5. Antidepressant and Anxiolytic Effects

Phenylpiperazine derivatives, including this compound, have been investigated for their antidepressant and anxiolytic effects in animal models. These studies have contributed to understanding the potential of these compounds in treating depression and anxiety (Pytka et al., 2015).

Mechanism of Action

Target of Action

Piperazine compounds are known to have anthelmintic properties, meaning they are used to treat parasitic worm infections . The primary targets of these compounds are the GABA (gamma-aminobutyric acid) receptors located in the nervous system of the parasites .

Mode of Action

Piperazine compounds act as GABA receptor agonists . They bind to these receptors, mimicking the action of GABA, a neurotransmitter that inhibits nerve transmission in the brain, calming nervous activity. As a result, the parasites are paralyzed, which allows the host body to easily remove or expel the invading organism .

Biochemical Pathways

, which plays a crucial role in mood regulation and could potentially be a target for antidepressant drugs.

Pharmacokinetics

. More research is needed to determine the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-Diethylsulfamoylpiperazine hydrochloride.

Result of Action

The primary result of the action of piperazine compounds is the paralysis of parasites, leading to their expulsion from the host body . This makes piperazine compounds effective for treating certain parasitic worm infections.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment could potentially affect the solubility and therefore the bioavailability of the compound . Additionally, the presence of other substances could potentially affect the compound’s stability or its ability to bind to its target receptors. More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of this compound.

Properties

IUPAC Name

N,N-diethylpiperazine-1-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N3O2S.ClH/c1-3-10(4-2)14(12,13)11-7-5-9-6-8-11;/h9H,3-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNGYFAAXYBCFPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)N1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Diethylsulfamoylpiperazine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-Diethylsulfamoylpiperazine hydrochloride
Reactant of Route 3
Reactant of Route 3
1-Diethylsulfamoylpiperazine hydrochloride
Reactant of Route 4
Reactant of Route 4
1-Diethylsulfamoylpiperazine hydrochloride
Reactant of Route 5
1-Diethylsulfamoylpiperazine hydrochloride
Reactant of Route 6
1-Diethylsulfamoylpiperazine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.